![molecular formula C20H17N3O2 B2572050 1-(benzyloxy)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine CAS No. 339027-17-7](/img/structure/B2572050.png)

1-(benzyloxy)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Another method involves the use of 4-chloro-1-(4-methoxyphenyl)butan-1-one .Molecular Structure Analysis

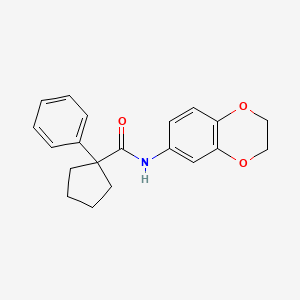

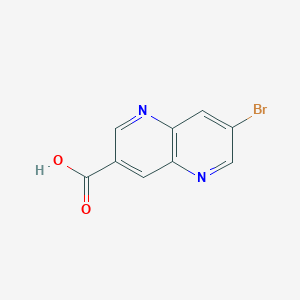

The molecular formula of this compound is C20H17N3O2, and its molecular weight is 331.375. The structure likely includes a benzene ring due to the presence of the benzyloxy and methoxyphenyl groups .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Scientific Research Applications

Synthetic Methodologies and Chemical Properties

- Synthesis and Biological Activity : Imidazo[1,2-a]pyridines have been synthesized for their potential as antisecretory and cytoprotective agents against ulcers. While no significant antisecretory activity was found, some compounds exhibited good cytoprotective properties in ethanol and HCl-induced ulcer models (Starrett et al., 1989).

- Optical Properties : A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives were synthesized and characterized for their optical properties, showing significant Stokes' shifts and tunable quantum yields, indicating potential applications in luminescent materials (Volpi et al., 2017).

- Antiviral Activity : 2-Amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines were designed and tested as antirhinovirus agents, demonstrating the importance of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry (Hamdouchi et al., 1999).

Biological Activities

- Anticancer Potential : Imidazole derivatives, closely related to imidazo[1,2-a]pyridines, have shown promise in cancer therapy by inducing apoptosis and cellular senescence, highlighting the therapeutic potential of this class of compounds (Sharma et al., 2014).

- Antiglycation and Antioxidant Activity : Novel imidazo[4,5-b]pyridine benzohydrazones were synthesized and evaluated for their antiglycation and antioxidative potential, indicating their usefulness in preventing or treating diseases related to protein glycation and oxidative stress (Taha et al., 2015).

Material Science Applications

- Luminescent Materials : Imidazo[1,5-a]pyridine derivatives with large Stokes' shifts and high quantum yields have been dispersed in polyurethane resins to create luminescent materials, demonstrating the potential for these compounds in creating low-cost luminescent materials (Volpi et al., 2017).

properties

IUPAC Name |

2-(4-methoxyphenyl)-1-phenylmethoxyimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c1-24-17-11-9-16(10-12-17)20-22-19-18(8-5-13-21-19)23(20)25-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPAXEKDECHFPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=CC=C4)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzyloxy)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-propyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2571968.png)

![[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B2571969.png)

![5-[(3-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2571971.png)

![8-(2-ethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2571974.png)

![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2571975.png)

![N-(benzo[d]thiazol-6-yl)-4-isopropoxybenzamide](/img/structure/B2571976.png)

![N-(2,5-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2571986.png)

![13-Butyl-8-(2,3-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2571987.png)